molecular formula C20H20ClN3O2S B2548408 N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 309940-30-5

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2548408
CAS No.: 309940-30-5
M. Wt: 401.91
InChI Key: HBUNCDSNYNQZTB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a 3-chlorophenyl group, a pentyl chain, and a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The introduction of the 3-chlorophenyl group can be achieved through electrophilic aromatic substitution reactions. The pentyl chain is usually added via alkylation reactions, and the sulfanylidene group is introduced through thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be utilized to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted quinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance, compounds with similar structures have displayed significant activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(3-chlorophenyl)-4-oxo...Mycobacterium smegmatis6.25 µg/mL
N-(3-chlorophenyl)-4-oxo...Pseudomonas aeruginosa12.5 µg/mL
Similar Quinazoline DerivativeCandida albicans25 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound shows promise as an anticancer agent. Studies indicate that derivatives of quinazoline can selectively target cancer cells, inhibiting their proliferation. For example, derivatives have been tested against human cancer cell lines such as HCT-116 and MCF-7, revealing IC50 values in the low micromolar range .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µg/mL)
N-(3-chlorophenyl)-4-oxo...HCT-1161.9
N-(3-chlorophenyl)-4-oxo...MCF-77.52

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares the 3-chlorophenyl group but differs in its overall structure and functional groups.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Another compound with a 3-chlorophenyl group, but with a different core structure.

Uniqueness

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is unique due to its combination of a quinazoline core, a pentyl chain, and a sulfanylidene group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and presenting data tables for clarity.

Molecular Characteristics

The molecular formula of this compound is C24H22ClN3O3S2C_{24}H_{22}ClN_3O_3S_2 with a molecular weight of 500.0 g/mol. The compound features a quinazoline core structure that is pivotal for its biological activity.

Property Details
Molecular FormulaC24H22ClN3O3S2
Molecular Weight500.0 g/mol
IUPAC NameThis compound

1. Anticancer Activity

Recent studies have investigated the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines. For instance, one study reported that quinazolinone derivatives exhibited significant cytotoxic effects against Ehrlich Ascites Carcinoma and Sarcoma-180 cell lines, suggesting that this class of compounds may induce cell cycle arrest at the G2/M phase .

2. Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory properties. Inhibition of soluble epoxide hydrolase (sEH) has been identified as a mechanism through which these compounds exert their effects. For example, certain derivatives demonstrated IC50 values ranging from 0.30 to 0.66 μM against sEH activity, indicating potent inhibition . The presence of specific substituents in the quinazoline structure appears to enhance this activity.

3. Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been documented in various studies. Compounds similar to N-(3-chlorophenyl)-4-oxo-3-pentyl have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL . This suggests that modifications to the quinazoline scaffold can lead to enhanced antimicrobial properties.

Case Studies

Several case studies highlight the biological efficacy of quinazoline derivatives:

  • Study on Anticancer Activity : A recent investigation synthesized a series of quinazolinone-sulfonamide derivatives and tested them against multiple cancer cell lines, confirming significant cytotoxicity while maintaining safety profiles on non-cancerous cells .
  • Inflammation and Pain Management : Another study focused on the anti-inflammatory effects of a related compound, demonstrating its ability to reduce inflammation markers in vitro and in vivo models .

Properties

CAS No.

309940-30-5

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.91

IUPAC Name

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c1-2-3-4-10-24-19(26)16-9-8-13(11-17(16)23-20(24)27)18(25)22-15-7-5-6-14(21)12-15/h5-9,11-12H,2-4,10H2,1H3,(H,22,25)(H,23,27)

InChI Key

HBUNCDSNYNQZTB-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)NC1=S

solubility

not available

Origin of Product

United States

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